molecular formula C13H13NO B13154897 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile

3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile

Cat. No.: B13154897
M. Wt: 199.25 g/mol
InChI Key: RPXCMLONPOGVFU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group, a 4-methylphenyl group, and a nitrile group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with nitriles under specific conditions. One common method involves the use of cyclopropylmethyl ketone and 4-methylbenzonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group can introduce steric strain, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Cyclopropyl-3-oxopropanoate: Similar in structure but with an ester group instead of a nitrile group.

    Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Contains a ketone group instead of a nitrile group.

    (2S)-3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one: Contains a thiazolidinone ring instead of a nitrile group.

Uniqueness

3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is unique due to its combination of a cyclopropyl group, a 4-methylphenyl group, and a nitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C13H13NO/c1-9-2-4-10(5-3-9)12(8-14)13(15)11-6-7-11/h2-5,11-12H,6-7H2,1H3

InChI Key

RPXCMLONPOGVFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C(=O)C2CC2

Origin of Product

United States

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